Isooctyl acetate chemical properties and structure
Isooctyl acetate chemical properties and structure
An In-Depth Technical Guide to Isooctyl Acetate: Chemical Properties, Structure, and Synthesis
This guide provides a comprehensive technical overview of isooctyl acetate, a carboxylic ester of significant interest in various chemical applications. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core chemical properties, structural characteristics, synthesis, and handling of this compound. Our narrative emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.
Introduction and Chemical Identity
Isooctyl acetate, systematically known as 6-methylheptyl acetate , is an organic compound classified as an ester. It is derived from the formal condensation of isooctyl alcohol (6-methylheptan-1-ol) and acetic acid. Its structure consists of an eight-carbon branched alkyl chain (isooctyl group) attached to an acetate moiety. This structure imparts a characteristic sweet, fruity odor.[1][2][3]
Several identifiers are used for isooctyl acetate, and it is crucial to distinguish it from other isomers like 2-ethylhexyl acetate or linear n-octyl acetate. The term "isooctyl" most commonly refers to the 6-methylheptyl structure.
-
IUPAC Name: 6-methylheptyl acetate
-
Molecular Formula: C₁₀H₂₀O₂
-
CAS Numbers: 31565-19-2 (for 6-methylheptyl acetate), 68478-37-5 (for branched octyl ester)[1][4][5][6]
-
Synonyms: Acetic acid, isooctyl ester; Isooctanol, acetate[1]
Molecular Structure
The molecular structure of isooctyl acetate is fundamental to its chemical properties and reactivity. The key features include the ester functional group (-COO-), a flexible eight-carbon branched alkyl chain, and a terminal methyl group from the acetate moiety.
Caption: 2D Chemical Structure of Isooctyl Acetate (6-methylheptyl acetate).
Physicochemical Properties
The physical and chemical properties of isooctyl acetate are summarized below. These properties dictate its behavior in various applications, particularly its efficacy as a solvent and fragrance component. It is a colorless liquid characterized by a sweet, estery, and fruity odor.[1][2][3] It is less dense than water and has low solubility in aqueous media but is soluble in organic solvents like alcohol.[3]
| Property | Value | Source(s) |
| Molecular Weight | 172.26 g/mol | [1][4][5] |
| Appearance | Clear, colorless liquid | [1][2][3] |
| Odor | Sweet, estery, fruity | [1][2][3] |
| Boiling Point | 195-196 °C at 760 mmHg | [3] |
| Flash Point | 77.22 °C (171.00 °F) | [3] |
| Density | Less dense than water | [1][2] |
| Vapor Pressure | 0.413 mmHg at 25 °C (est.) | [3] |
| Water Solubility | 38.59 mg/L at 25 °C (est.) | [3] |
| Solubility in Organics | Soluble in alcohol | [3] |
| logP (o/w) | 3.686 (est.) | [3] |
Synthesis of Isooctyl Acetate
Reaction Principle: Fischer Esterification
Isooctyl acetate is typically synthesized via Fischer esterification. This acid-catalyzed equilibrium reaction involves the treatment of isooctyl alcohol (6-methylheptan-1-ol) with acetic acid.[7][8] To drive the reaction toward the product side and achieve a high yield, Le Châtelier's principle is applied. This is commonly accomplished by using an excess of one reactant (typically the less expensive one, acetic acid) or by removing water as it is formed.[7][8]
Reaction: CH₃COOH (Acetic Acid) + (CH₃)₂CH(CH₂)₄OH (Isooctyl Alcohol) ⇌ CH₃COO(CH₂)₄CH(CH₃)₂ (Isooctyl Acetate) + H₂O
Experimental Protocol
Disclaimer: The following is a representative protocol adapted from established procedures for similar esters, such as isopentyl acetate, due to the lack of a specific, detailed published procedure for isooctyl acetate in the initial search.[7][8][9][10]
Materials:
-
Isooctyl alcohol (6-methylheptan-1-ol)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄) (catalyst)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
Reactant Charging: In a 250 mL round-bottom flask, combine isooctyl alcohol and an excess of glacial acetic acid (e.g., a 2:1 molar ratio of acid to alcohol). Add boiling chips.
-
Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the alcohol volume). This addition is exothermic.
-
Reflux: Assemble a reflux apparatus. Heat the mixture using a heating mantle to a gentle reflux for 1-2 hours. The reflux maintains the reaction temperature at the boiling point of the mixture, accelerating the reaction without loss of volatile components.
-
Work-up and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing cold water.
-
Separate and discard the lower aqueous layer.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the remaining acetic and sulfuric acids. Caution: This will produce CO₂ gas; vent the separatory funnel frequently.[9][10] Continue washing until the aqueous layer is basic.
-
Wash the organic layer with a saturated brine solution to help break any emulsions and remove excess water.[9]
-
-
Drying: Transfer the crude ester (the organic layer) to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. The drying agent should be swirled until the liquid is clear.
-
Purification by Distillation: Decant the dried ester into a clean distillation flask. Purify the isooctyl acetate by simple or fractional distillation, collecting the fraction that boils around 195-196 °C.
Caption: Experimental workflow for the synthesis of isooctyl acetate.
Spectroscopic and Reactivity Profile
Expected Spectroscopic Signatures
-
¹H NMR: The spectrum would show a characteristic singlet for the acetate methyl protons (CH₃-COO) around δ 2.0 ppm. The protons on the carbon attached to the oxygen (CH₂-O) would appear as a triplet around δ 4.0 ppm. The complex multiplet signals for the methylene (CH₂) and methine (CH) protons of the isooctyl chain would appear further upfield (δ 0.8-1.6 ppm), with the terminal isopropyl methyl groups appearing as a doublet near δ 0.9 ppm.
-
¹³C NMR: A peak for the carbonyl carbon (C=O) would be expected around δ 170-171 ppm. The carbon of the acetate methyl group would be around δ 21 ppm. The carbon attached to the ester oxygen (CH₂-O) would appear around δ 60-65 ppm, with the remaining aliphatic carbons appearing in the δ 20-40 ppm range.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the ester carbonyl (C=O) stretching vibration would be prominent around 1735-1750 cm⁻¹. Another strong band corresponding to the C-O single bond stretching would be visible in the 1000-1300 cm⁻¹ region. C-H stretching vibrations from the alkyl chain would appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization would likely lead to fragmentation. A common fragmentation pattern for acetates is the loss of acetic acid (60 Da) from the molecular ion. The molecular ion peak (M⁺) would be at m/z = 172.
Chemical Reactivity
As an ester, isooctyl acetate exhibits characteristic reactivity:
-
Hydrolysis: It can be hydrolyzed back to isooctyl alcohol and acetic acid under either acidic or basic (saponification) conditions.
-
Reaction with Oxidizers: Strong oxidizing acids can cause a vigorous, exothermic reaction.[1][2]
-
Reaction with Bases: Interaction with caustic solutions (strong bases) generates heat.[1][2]
-
Reaction with Active Metals: Like other esters, it can react with alkali metals and hydrides to generate flammable hydrogen gas.[1][2]
Applications
The primary documented application for isooctyl acetate is as a fragrance agent in perfumes and cosmetics due to its pleasant fruity aroma.[3] Its relatively high boiling point and low volatility make it suitable as a long-lasting scent component. While many similar, smaller acetate esters (like isopropyl or butyl acetate) are widely used as industrial solvents in coatings and inks, specific documentation for such large-scale use of isooctyl acetate was not prominent in the search results.
Safety and Handling
Isooctyl acetate should be handled in accordance with good industrial hygiene and safety practices. It is a combustible liquid and its vapors may be heavier than air.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[11]
-
Skin Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[11]
-
Respiratory Protection: If working in areas with poor ventilation or where mist/vapors are generated, use a full-face respirator with an appropriate organic vapor cartridge.[11]
-
-
Handling and Storage:
-
Health Hazards:
-
Disposal:
References
-
Centers for Disease Control and Prevention (CDC). (n.d.). Isopropyl acetate - NIOSH Pocket Guide to Chemical Hazards. Retrieved January 20, 2026, from [Link]
-
Swasti Exports. (n.d.). Isopropyl Acetate - Solvent for Coatings, Inks, and Cleaners. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Isopropyl Acetate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isopropyl acetate. Retrieved January 20, 2026, from [Link]
-
SHANGHAI TOPFINE CHEMICAL CO., LTD. (n.d.). What Are the Uses of Isopropyl Acetate? Retrieved January 20, 2026, from [Link]
-
Organisation for Economic Co-operation and Development (OECD). (2005, April 21). SIDS INITIAL ASSESSMENT PROFILE - Isopropyl Acetate. Retrieved January 20, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Common Name: ISOPROPYL ACETATE HAZARD SUMMARY. Retrieved January 20, 2026, from [Link]
-
Technical Products, Inc. (n.d.). Esters. Retrieved January 20, 2026, from [Link]
-
News. (2025, March 3). Isopropyl Acetate Solvents For Paints, Inks. Retrieved January 20, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031528). Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Acetic acid, isooctyl ester. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2020, June 29). 5: Synthesis of Isopentyl Acetate (Experiment). Retrieved January 20, 2026, from [Link]
-
Ashland University. (n.d.). 12AL Experiment 8 (3 days): Synthesis of Isopentyl Acetate (aka: Banana Oil). Retrieved January 20, 2026, from [Link]
-
Proprep. (n.d.). Analyze the IR spectrum for isopentyl acetate to identify key functional groups and predict its fragrance properties. Retrieved January 20, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Isopropyl acetate - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
-
Unknown. (n.d.). Ester Synthesis (Synthesis of Banana Oil). Retrieved January 20, 2026, from [Link]
-
Chegg.com. (2021, November 28). Solved Analyze IR spectroscopy of Isopentyl acetate below. Retrieved January 20, 2026, from [Link]
-
Unknown. (n.d.). Esterification: the synthesis of isoamyl acetate. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 6-Methyl-2-heptyl acetate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Isooctyl acetate. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Isopropyl acetate - IDLH. NIOSH. Retrieved January 20, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved January 20, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Isopropyl acetate - IR Spectrum. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Isopropyl acetate - Condensed Phase Spectrum. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
-
The Good Scents Company. (n.d.). isooctyl acetate, 31565-19-2. Retrieved January 20, 2026, from [Link]
-
Sevedge, E. (n.d.). Experiment 14A: Isopentyl Acetate. ScholarSpace @ JCCC. Retrieved January 20, 2026, from [Link]
-
Magritek. (n.d.). Isoamyl acetate. Retrieved January 20, 2026, from [Link]
-
Li, Z., Tao, H., & Yang, R. (n.d.). Preparation of Isoamyl Acetate by Reaction-Distillation Using Ionic Liquid as Catalyst. Advanced Materials Research. Retrieved January 20, 2026, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Isooctyl acetate. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
-
Chegg.com. (2025, September 23). Solved The 1H NMR spectrum attached is consistent to which. Retrieved January 20, 2026, from [Link]
-
Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 1-Methylheptyl acetate. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
Sources
- 1. Acetic acid, isooctyl ester | C10H20O2 | CID 169321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isooctyl acetate | 31565-19-2 [chemicalbook.com]
- 3. isooctyl acetate, 31565-19-2 [thegoodscentscompany.com]
- 4. Isooctyl acetate [webbook.nist.gov]
- 5. Isooctyl acetate [webbook.nist.gov]
- 6. 31565-19-2 | CAS DataBase [m.chemicalbook.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. chemicalbook.com [chemicalbook.com]
